1H-Imidazole, 2-(diphenylphosphino)-
Overview
Description
1H-Imidazole, 2-(diphenylphosphino)- is a heterocyclic organic compound that features an imidazole ring substituted with a diphenylphosphino group at the second position. Imidazole derivatives are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The incorporation of a diphenylphosphino group enhances the compound’s utility in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(diphenylphosphino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromoacetophenone with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(diphenylphosphino)- may involve large-scale cyclo-condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-(diphenylphosphino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphino group to other functional groups.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diphenylphosphino group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1H-Imidazole, 2-(diphenylphosphino)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(diphenylphosphino)- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The diphenylphosphino group acts as a strong electron-donating ligand, enhancing the reactivity of the metal center. This coordination can activate substrates, facilitating bond formation and cleavage processes .
Comparison with Similar Compounds
1H-Imidazole: A simpler imidazole derivative without the diphenylphosphino group.
2-Phenylimidazole: An imidazole derivative with a phenyl group at the second position.
1,3-Diazole: Another heterocyclic compound with similar structural features.
Uniqueness: 1H-Imidazole, 2-(diphenylphosphino)- is unique due to the presence of the diphenylphosphino group, which imparts distinct electronic and steric properties. This makes it particularly useful in coordination chemistry and catalysis, where it can form stable complexes with various metal centers, enhancing their reactivity and selectivity .
Properties
IUPAC Name |
1H-imidazol-2-yl(diphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N2P/c1-3-7-13(8-4-1)18(15-16-11-12-17-15)14-9-5-2-6-10-14/h1-12H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLCEDRGWVXPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347305 | |
Record name | 1H-Imidazole, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289884-71-5 | |
Record name | 1H-Imidazole, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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